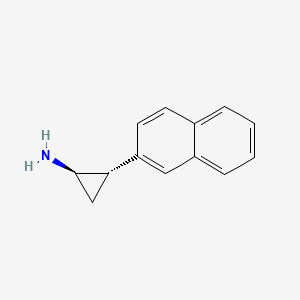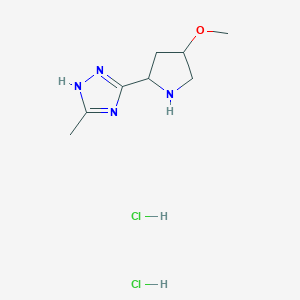![molecular formula C10H17N B13250973 1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene](/img/structure/B13250973.png)
1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro linkage between a cyclohexene ring and an azetidine ring, with an isopropyl group attached to the nitrogen atom. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene typically involves the following steps:
Cyclization Reaction: The formation of the spirocyclic structure can be achieved through a cyclization reaction involving a suitable precursor. For instance, a cyclohexene derivative can be reacted with an azetidine derivative under specific conditions to form the spiro linkage.
Isopropylation: The introduction of the isopropyl group can be accomplished through an alkylation reaction. This step involves the reaction of the spirocyclic intermediate with an isopropylating agent, such as isopropyl bromide, in the presence of a base like potassium carbonate.
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide. This reaction typically leads to the formation of oxidized derivatives, such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique spirocyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential biological activities. It may serve as a lead compound for developing new drugs or as a probe for studying biological pathways.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit activities such as antimicrobial, antiviral, or anticancer effects, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene can be compared with other spirocyclic compounds, such as:
Spiro[2.4]heptane: This compound features a spiro linkage between a cyclopropane ring and a cyclohexane ring. It shares the spirocyclic motif but differs in ring sizes and substituents.
Spiro[3.3]heptane: This compound has a spiro linkage between two cyclopropane rings. It is structurally simpler than this compound but still exhibits interesting chemical properties.
Spiro[4.5]decane: This compound features a spiro linkage between a cyclohexane ring and a cyclooctane ring. It has larger ring sizes compared to this compound, leading to different chemical behaviors.
The uniqueness of this compound lies in its specific ring sizes, substituents, and the presence of the nitrogen atom, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17N |
|---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
3-propan-2-yl-2-azaspiro[3.4]oct-6-ene |
InChI |
InChI=1S/C10H17N/c1-8(2)9-10(7-11-9)5-3-4-6-10/h3-4,8-9,11H,5-7H2,1-2H3 |
InChI Key |
UVFKHAYIHHGRDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2(CC=CC2)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


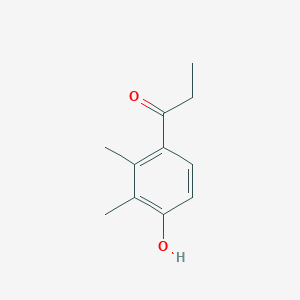
![4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13250900.png)

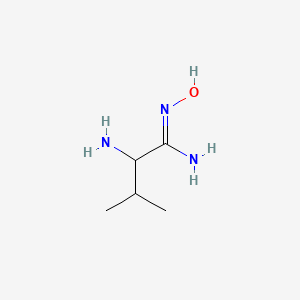
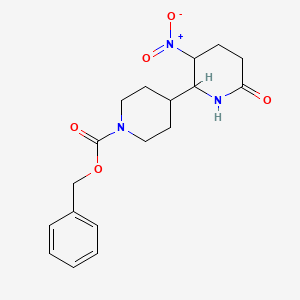
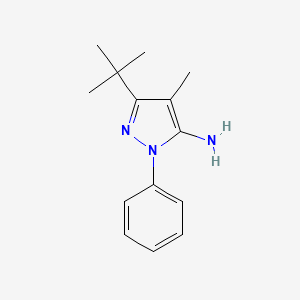
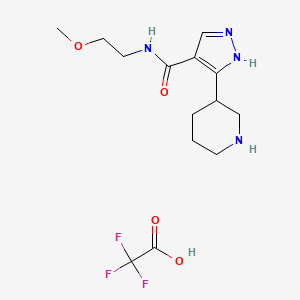
![Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13250921.png)

![{6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13250933.png)

![4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol](/img/structure/B13250946.png)
